

Technical Guide: Physicochemical Properties of Azurocidin-61, a Novel Antifungal Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 61*

Cat. No.: *B12392001*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azurocidin-61 is a novel synthetic small molecule currently under investigation for its broad-spectrum antifungal activity. Early studies indicate that Azurocidin-61 disrupts the integrity of the fungal cell wall by inhibiting β -(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β -(1,3)-D-glucan, a key component of the fungal cell wall.^{[1][2][3]} This mode of action provides a fungal-specific target, potentially reducing off-target effects in human cells.^[2] This document provides a comprehensive overview of the solubility and stability studies conducted on Azurocidin-61 to support its preclinical development. The data presented herein are critical for formulation development, pharmacokinetic profiling, and establishing appropriate storage and handling conditions.

Solubility Profile

The solubility of Azurocidin-61 was determined in various pharmaceutically relevant solvents and across a range of pH values to simulate physiological conditions.

Aqueous Solubility

The aqueous solubility of Azurocidin-61 is pH-dependent, a critical factor for its absorption and distribution *in vivo*.

Table 1: pH-Dependent Aqueous Solubility of Azurocidin-61 at 25°C

pH	Solubility (mg/mL)	Method
1.2	15.2 ± 0.8	Shake-Flask
4.5	2.5 ± 0.3	Shake-Flask
6.8	0.1 ± 0.02	Shake-Flask
7.4	< 0.01	Shake-Flask

Solubility in Organic Solvents

Solubility in common organic solvents was assessed to support formulation and analytical method development.

Table 2: Solubility of Azurocidin-61 in Organic Solvents at 25°C

Solvent	Solubility (mg/mL)
Methanol	55.6 ± 2.1
Ethanol	32.8 ± 1.5
DMSO	> 200
Acetonitrile	12.3 ± 0.9
Propylene Glycol	45.1 ± 2.5

Stability Profile

Forced degradation studies were conducted in accordance with ICH Q1A(R2) guidelines to identify potential degradation pathways and to develop a stability-indicating analytical method. [4][5] The target for these studies was to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5]

Table 3: Summary of Forced Degradation Studies for Azurocidin-61

Stress Condition	% Degradation	Major Degradants Identified
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)	18.5%	AZ-DEG-01, AZ-DEG-02
Base Hydrolysis (0.1 N NaOH, 60°C, 4h)	25.2%	AZ-DEG-03
Oxidative (3% H ₂ O ₂ , RT, 12h)	15.8%	AZ-DEG-04
Thermal (80°C, 72h)	8.9%	AZ-DEG-01
Photolytic (ICH Q1B, 25°C)	5.1%	Minor unspecified degradants

Experimental Protocols

Protocol for pH-Dependent Solubility (Shake-Flask Method)

- Preparation of Buffers: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 using standard pharmacopeial recipes.
- Sample Preparation: Add an excess amount of Azurocidin-61 to vials containing each buffer solution to create a saturated system.
- Equilibration: Agitate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
- Sample Collection and Analysis: Withdraw aliquots from each vial and filter through a 0.22 µm PVDF filter to remove undissolved solids.
- Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of dissolved Azurocidin-61.

Protocol for Forced Degradation Studies

- Stock Solution Preparation: Prepare a stock solution of Azurocidin-61 in methanol at a concentration of 1 mg/mL.

- Stress Conditions:
 - Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
 - Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
 - Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature in the dark.
 - Thermal Degradation: Store the solid API in an oven at 80°C.
 - Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Sample Neutralization (for acid/base hydrolysis): Neutralize the samples with an equivalent amount of base or acid before HPLC analysis.
- Analysis: Analyze all samples using the stability-indicating HPLC method described below.

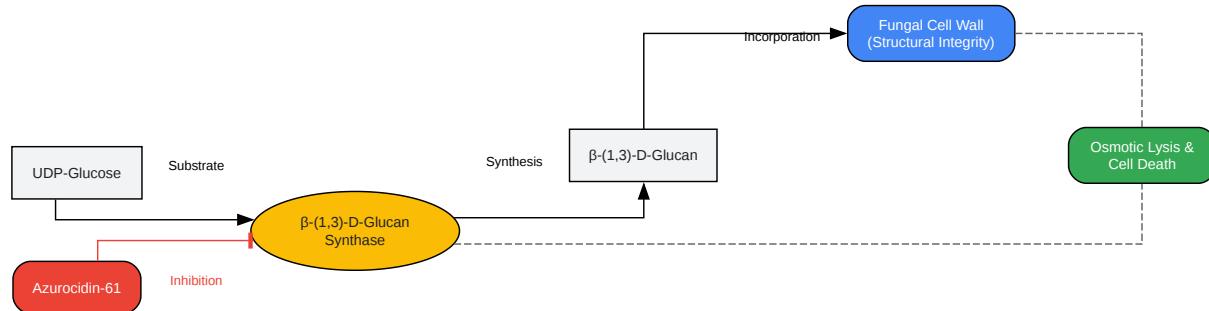
Stability-Indicating HPLC Method

- Column: C18, 150 x 4.6 mm, 5 µm[6]
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
- Flow Rate: 1.0 mL/min[7]
- Detector: UV at 260 nm
- Column Temperature: 40°C
- Injection Volume: 10 µL

Visualizations

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Azurocidin-61, targeting the fungal cell wall synthesis pathway.

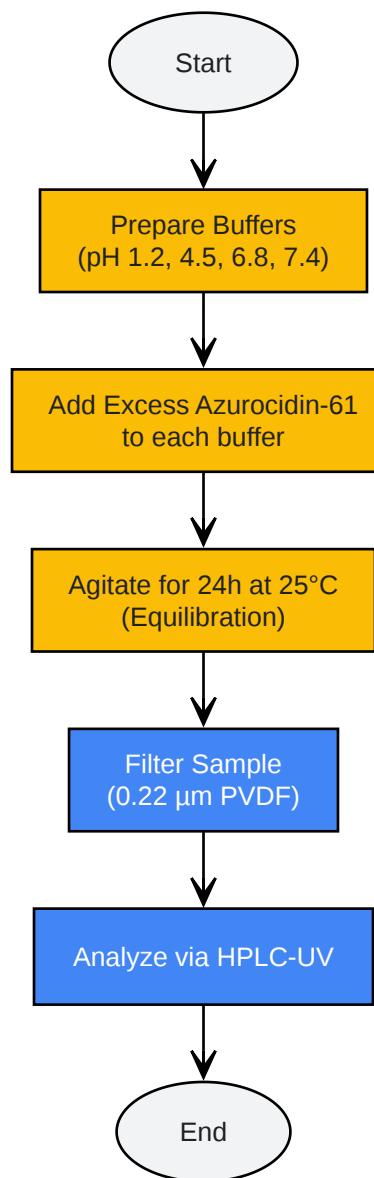


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for Azurocidin-61.

Experimental Workflow: Solubility Study

The workflow for determining the pH-dependent solubility of Azurocidin-61 is depicted below.

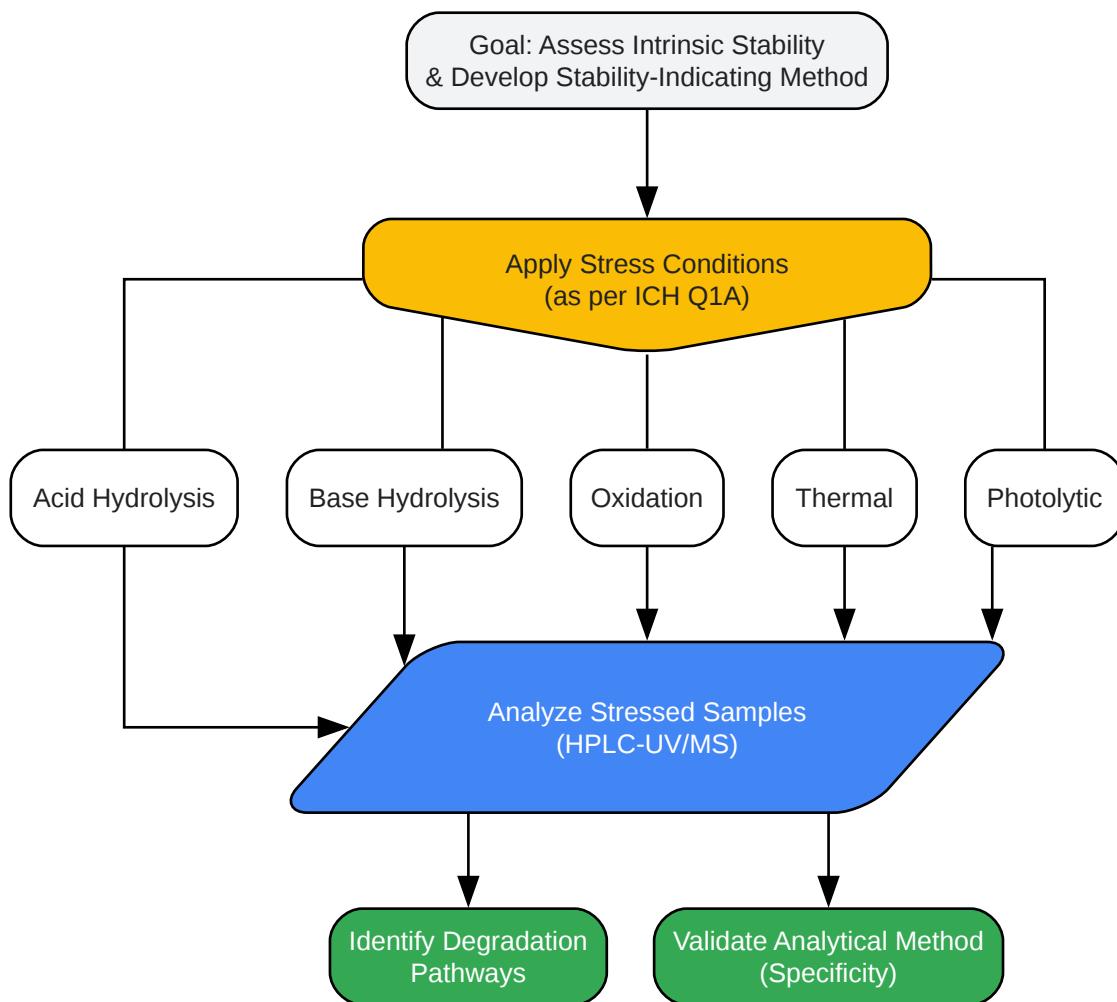


[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility experiment.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical flow and purpose of the forced degradation studies.



[Click to download full resolution via product page](#)

Caption: Logical design of the forced degradation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]
- 2. Cell Wall-Modifying Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Stability-indicating method for the novel antifungal compound RI76: Characterization and in vitro antifungal activity of its active degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Azurocidin-61, a Novel Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12392001#antifungal-agent-61-solubility-and-stability-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com